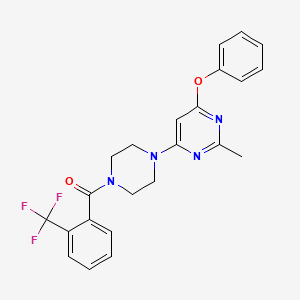

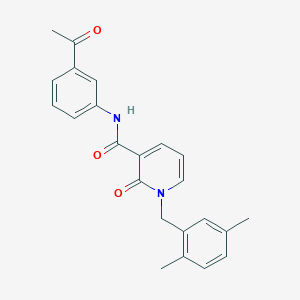

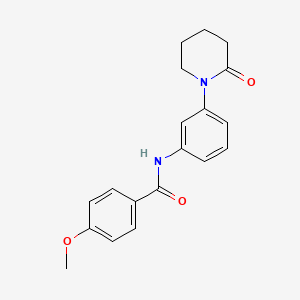

5-chloro-N-cyclobutylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-cyclobutylpyridin-2-amine is a chemical compound with the CAS Number: 1250716-33-6 . It has a molecular weight of 182.65 . The compound is typically stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

5-chloro-N-cyclobutylpyridin-2-amine is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Chemical Synthesis and Catalysis

- Jianguo Ji et al. (2003) demonstrated the use of a palladium-Xantphos complex in catalyzing the amination of polyhalopyridines, highlighting the potential of 5-chloro-N-cyclobutylpyridin-2-amine in chemical synthesis and catalysis (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Coordination Chemistry and Polymerization

- Fuhrmann et al. (1996) explored the reaction of 2-aminopyridines with metal complexes, indicating the relevance of 5-chloro-N-cyclobutylpyridin-2-amine in the formation of coordination complexes and its application in polymerization (Fuhrmann, Brenner, Arndt, & Kempe, 1996).

Organic Chemistry and Reaction Mechanisms

- Research by Al Quntar et al. (2007) on the reaction of diethyl 5-chloro-1-pentynylphosphonate with amines, leading to the formation of 2-amino-1-cyclopentenylphosphonates, provides insights into the mechanistic aspects of reactions involving compounds like 5-chloro-N-cyclobutylpyridin-2-amine (Al Quntar et al., 2007).

Synthesis of Heterocyclic Compounds

- The work by Gangadasu et al. (2002) on the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines showcases the utility of chloro-aminopyridines in synthesizing biologically active heterocyclic compounds (Gangadasu, Raju, & Rao, 2002).

Development of Novel Herbicides

- Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize 4-amino-5-fluoropicolinates, demonstrating the role of compounds like 5-chloro-N-cyclobutylpyridin-2-amine in developing novel herbicides (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Ligand Synthesis and Metal Complex Catalysis

- Schareina et al. (2001) investigated the synthesis of 2,2'-bipyridylamines, which could be relevant to 5-chloro-N-cyclobutylpyridin-2-amine, and their application in the coordination chemistry of group 10 metals and ethylene oligomerization (Schareina, Hillebrand, Fuhrmann, & Kempe, 2001).

properties

IUPAC Name |

5-chloro-N-cyclobutylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJISYCNIWVBUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)

![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)

![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)